2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine 2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970429
InChI: InChI=1S/C10H17N5/c1-8-2-6-15(7-3-8)10-9(14-11)12-4-5-13-10/h4-5,8H,2-3,6-7,11H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C10H17N5
Molecular Weight: 207.28 g/mol

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine

CAS No.:

Cat. No.: VC15970429

Molecular Formula: C10H17N5

Molecular Weight: 207.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine -

Specification

Molecular Formula C10H17N5
Molecular Weight 207.28 g/mol
IUPAC Name [3-(4-methylpiperidin-1-yl)pyrazin-2-yl]hydrazine
Standard InChI InChI=1S/C10H17N5/c1-8-2-6-15(7-3-8)10-9(14-11)12-4-5-13-10/h4-5,8H,2-3,6-7,11H2,1H3,(H,12,14)
Standard InChI Key KAEVPTQMVBZANV-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=NC=CN=C2NN

Introduction

Chemical Identity and Structural Elucidation

Structural Features

The pyrazine core is substituted at positions 2 and 6 (equivalent to positions 2 and 3 in alternative numbering) with hydrazine (-NH-NH2_2) and 4-methylpiperidin-1-yl groups, respectively . The piperidine ring adopts a chair conformation, with the methyl group at position 4 introducing steric and electronic modulation. The hydrazinyl group facilitates hydrogen bonding and coordination chemistry, while the piperidinyl moiety enhances lipophilicity.

Spectroscopic Identifiers

  • SMILES: CC1CCN(CC1)C2=NC(=CN=C2)NN

  • InChIKey: KPXAFDGAYZCYRY-UHFFFAOYSA-N

  • InChI: InChI=1S/C10H17N5/c1-8-2-4-15(5-3-8)10-7-12-6-9(13-10)14-11/h6-8H,2-5,11H2,1H3,(H,13,14)

Synthetic Methodologies and Catalytic Strategies

Dehydrogenative Coupling Approaches

While direct synthesis of 2-hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine remains unreported, analogous pyrazine derivatives are synthesized via acceptorless dehydrogenative coupling (ADC). Manganese-pincer complexes catalyze the coupling of β-amino alcohols to form 2,5-disubstituted pyrazines under base-mediated conditions . For example, 2-phenylglycinol undergoes ADC at 150°C in toluene with a Mn catalyst (2, 2 mol%) and KH (3 mol%), yielding 2,5-diphenylpyrazine in >99% yield . Adapting this methodology could involve substituting β-amino alcohols with hydrazine-containing precursors.

Proposed Synthetic Route

  • Hydrazine Introduction: Reacting 3-(4-methylpiperidin-1-yl)pyrazin-2-amine with hydroxylamine-O-sulfonic acid under basic conditions to replace the amine with hydrazine.

  • Catalytic Cyclization: Employing Mn- or Ru-pincer complexes to dehydrogenate and cyclize intermediates, analogous to methods described for quinoxaline synthesis .

Challenges in Functionalization

  • Hydrazine Stability: Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres and low-temperature steps.

  • Regioselectivity: Ensuring precise substitution at pyrazine positions requires directing groups or protective strategies.

Physicochemical Properties and Characterization

Predicted Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity; limited solubility in water.

  • Melting Point: Unreported; analogous pyrazines (e.g., 2,5-diphenylpyrazine) melt at 120–125°C .

  • Stability: Susceptible to oxidative degradation; storage under nitrogen recommended.

Spectroscopic Analysis

  • 1^1H NMR: Expected signals include piperidinyl methyl (δ 1.0–1.2 ppm), hydrazine NH2_2 (δ 3.5–4.5 ppm), and pyrazine aromatic protons (δ 8.0–9.0 ppm).

  • IR Spectroscopy: N-H stretches (3300–3500 cm1^{-1}), C=N vibrations (1600–1650 cm1^{-1}).

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